methyl 2-{ethyl[(furan-2-yl)methyl]amino}-3-[(4-fluorophenyl)methyl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate
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Overview
Description
Methyl 2-{ethyl[(furan-2-yl)methyl]amino}-3-[(4-fluorophenyl)methyl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate is a complex organic compound that belongs to the class of quinazoline derivatives This compound is characterized by its unique structure, which includes a quinazoline core, a furan ring, and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{ethyl[(furan-2-yl)methyl]amino}-3-[(4-fluorophenyl)methyl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the quinazoline core, followed by the introduction of the furan and fluorophenyl groups. Key steps include:
Formation of the Quinazoline Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Furan Ring: The furan ring is introduced through a nucleophilic substitution reaction.
Attachment of the Fluorophenyl Group: This step involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to attach the fluorophenyl group to the quinazoline core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry techniques may be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{ethyl[(furan-2-yl)methyl]amino}-3-[(4-fluorophenyl)methyl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to modify the furan and fluorophenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional carbonyl groups, while reduction may produce hydroxylated derivatives.
Scientific Research Applications
Methyl 2-{ethyl[(furan-2-yl)methyl]amino}-3-[(4-fluorophenyl)methyl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Pharmacology: Research focuses on its interactions with biological targets, such as enzymes and receptors.
Chemical Biology: The compound is used as a probe to study biological pathways and mechanisms.
Industrial Applications: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 2-{ethyl[(furan-2-yl)methyl]amino}-3-[(4-fluorophenyl)methyl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Quinazoline Derivatives: Compounds with a similar quinazoline core, such as gefitinib and erlotinib, are used as anticancer agents.
Furan Derivatives: Compounds containing a furan ring, such as furanocoumarins, have diverse biological activities.
Fluorophenyl Compounds: Fluorophenyl-containing compounds, such as fluoxetine, are known for their pharmacological properties.
Uniqueness
Methyl 2-{ethyl[(furan-2-yl)methyl]amino}-3-[(4-fluorophenyl)methyl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate is unique due to its combination of structural features, which confer distinct biological activities and potential therapeutic applications. Its ability to interact with multiple biological targets makes it a versatile compound for research and development.
Properties
IUPAC Name |
methyl 2-[ethyl(furan-2-ylmethyl)amino]-3-[(4-fluorophenyl)methyl]-4-oxoquinazoline-7-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22FN3O4/c1-3-27(15-19-5-4-12-32-19)24-26-21-13-17(23(30)31-2)8-11-20(21)22(29)28(24)14-16-6-9-18(25)10-7-16/h4-13H,3,14-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNNYBBITDGMBQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CO1)C2=NC3=C(C=CC(=C3)C(=O)OC)C(=O)N2CC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22FN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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